molecular formula C9H7FO B1383463 1-Ethynyl-2-fluoro-4-methoxybenzene CAS No. 1373500-30-1

1-Ethynyl-2-fluoro-4-methoxybenzene

Cat. No. B1383463
CAS RN: 1373500-30-1
M. Wt: 150.15 g/mol
InChI Key: YCIYVDIUENRZIM-UHFFFAOYSA-N
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Description

1-Ethynyl-2-fluoro-4-methoxybenzene is a chemical compound with the molecular weight of 150.15 . It is also known as 2-ethynyl-1-fluoro-4-methoxybenzene .


Molecular Structure Analysis

The InChI code for 1-Ethynyl-2-fluoro-4-methoxybenzene is 1S/C9H7FO/c1-3-7-4-5-8 (11-2)6-9 (7)10/h1,4-6H,2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .


Chemical Reactions Analysis

1-Ethynyl-2-fluoro-4-methoxybenzene has been employed in the cross-coupling of phenylacetylenes . It may be used in the preparation of 3- (2-deoxy-β-D-ribofuranosyl)-6- (2-fluorophenyl)-2,3-dihydrofuro- [2,3- d ]pyrimidin-2-one and 4- (2-fluorophenylethynyl)-3-methyl-5-phenylisoxazole .


Physical And Chemical Properties Analysis

1-Ethynyl-2-fluoro-4-methoxybenzene is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Application in Sonogashira Cross-Coupling Reactions

1-Ethynyl-2-fluoro-4-methoxybenzene has been utilized in Sonogashira cross-coupling reactions. A study by Wüst and Kniess (2003) highlighted its use in synthesizing 4-[18F]fluorophenylethynyl-substituted compounds, showcasing its potential in creating fluorine-18 labeled compounds for medical applications (Wüst & Kniess, 2003).

Photophysics in Solutions and Crystals

Levitus et al. (2001) investigated the photophysics of 1,4-diethynyl-2-fluorobenzene. They observed the effects of aggregation on its photophysical properties, analyzing absorption, reflectance, and emission spectra in both solutions and crystals. This research provides insights into the properties of similar compounds under different physical states (Levitus et al., 2001).

Analytical Application in Arylation of Amines

The compound's relevance in analytical chemistry is evident in the study by Wong and Connors (1983). They examined the hexadecyltrimethylammonium bromide-catalyzed reaction of 1-fluoro-2,4-dinitrobenzene with amines. This catalysis is useful for spectrophotometric determinations of amines, demonstrating the compound's utility in analytical methodologies (Wong & Connors, 1983).

Electrochemical Reduction Studies

McGuire and Peters (2016) explored the electrochemical reduction of related methoxybenzene compounds. Their research provides insights into the reduction behavior of these compounds, potentially relevant to understanding the electrochemical properties of 1-Ethynyl-2-fluoro-4-methoxybenzene (McGuire & Peters, 2016).

Molecular Structure Analysis

A study on 2-Fluoro-N-(4-methoxyphenyl)benzamide by Saeed et al. (2009) analyzed its molecular structure and intermolecular interactions. This research aids in understanding the structural characteristics of similar fluoromethoxybenzene compounds (Saeed et al., 2009).

Synthesis of Cardiovascular Agents

Pant et al. (1997) focused on synthesizing fluorinated benzothiazepines, a class of compounds including fluoromethoxybenzenes, for potential use as cardiovascular agents. This application highlights the medical relevance of the compound (Pant et al., 1997).

Investigation of Vibrational Frequencies

The vibrational frequencies of related compounds were studied by Liu et al. (2013), which can be extrapolated to understand the vibrational properties of 1-Ethynyl-2-fluoro-4-methoxybenzene (Liu et al., 2013).

Receptor-Based Imaging Agents

Research by Pomper et al. (1990) on receptor-based imaging agents using fluorine-substituted estradiols provides insights into the potential imaging applications of fluoromethoxybenzenes (Pomper et al., 1990).

Oxidation Kinetics in Liquid Phase

Zawadiak et al. (2003) studied the oxidation kinetics of methoxybenzenes in the liquid phase, which could provide useful information for similar reactions involving 1-Ethynyl-2-fluoro-4-methoxybenzene (Zawadiak et al., 2003).

Electrosynthesis and Spectroscopic Characterization

Moustafid et al. (1991) conducted electrosynthesis and spectroscopic characterization of poly(methoxybenzenes), which can be informative for similar synthesis and analysis of 1-Ethynyl-2-fluoro-4-methoxybenzene (Moustafid et al., 1991).

Safety and Hazards

The safety information for 1-Ethynyl-2-fluoro-4-methoxybenzene indicates that it is a flammable solid that causes skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

1-ethynyl-2-fluoro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c1-3-7-4-5-8(11-2)6-9(7)10/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIYVDIUENRZIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C#C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynyl-2-fluoro-4-methoxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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